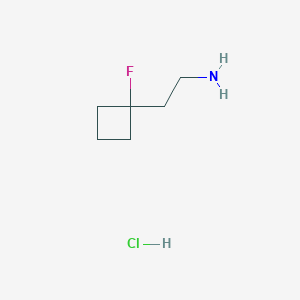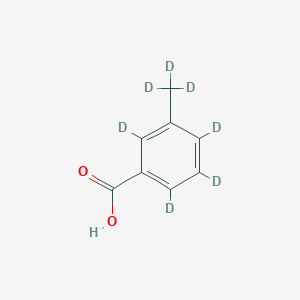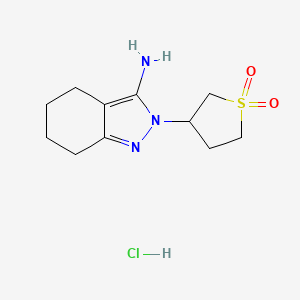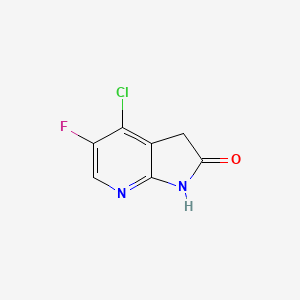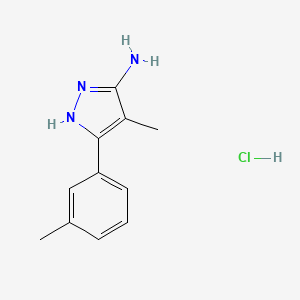![molecular formula C11H13Cl2F3N2O B1459358 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride CAS No. 1823188-24-4](/img/structure/B1459358.png)
3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride
Overview
Description
The compound “3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride” is a chemical compound with the molecular formula C11H13Cl2F3N2O. It’s used for research and development .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through reactions involving aromatic amines and maleic anhydride . Trifluoromethylpyridines, another component of the compound, are synthesized using various methods .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a trifluoromethyl group attached to a pyridine ring.Scientific Research Applications
Fluazinam and Related Compounds
Fungicidal Applications
The compound fluazinam, which shares a similar pyridine structure, is known for its fungicidal properties. It demonstrates how chloro- and trifluoromethyl-substituted pyridines can be crucial in developing agrochemicals. Fluazinam's structure facilitates the formation of three-dimensional networks through hydrogen bonding and π interactions, contributing to its efficacy as a fungicide (Youngeun Jeon et al., 2013).
Synthesis of Pyrazolo[1,5‐a]Pyridines
Organic Synthesis
The synthesis of pyrazolopyridines involves intermediates like 2-chloro-5-(trifluoromethyl)pyridine, indicating the role of chloro- and trifluoromethyl-substituted pyridines in constructing complex heterocyclic compounds. These processes are fundamental in developing pharmaceuticals and agrochemicals, showcasing the versatility of such compounds in organic chemistry (Stephen N. Greszler & K. Stevens, 2009).
Herbicidal Activity
Herbicidal Efficacy
Chloro- and trifluoromethyl-substituted pyridines, similar to the compound , exhibit varying biological properties based on their molecular conformations and substituent positions. These characteristics determine their application as post-emergence and pre-emergence herbicides, highlighting the importance of structural analysis in designing effective agrochemicals (T. A. Andrea et al., 1990).
Antithyroid Drug Potential
Potential Antithyroid Activity
The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine, exploring the formation of complexes, sheds light on the pharmaceutical applications of related compounds. Such studies are crucial for understanding the drug development process, especially in targeting thyroid-related disorders (M. S. Chernov'yants et al., 2011).
Pesticide Synthesis
Pesticide Development
The review on the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a related compound, emphasizes its significance in creating pesticides. This underlines the chemical's role as a building block in synthesizing compounds with pesticidal properties, demonstrating the broader applicability of such molecules in agriculture (Lu Xin-xin, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O.ClH/c12-9-3-7(11(13,14)15)4-17-10(9)6-18-8-1-2-16-5-8;/h3-4,8,16H,1-2,5-6H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQPKKSMSYYXDY-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



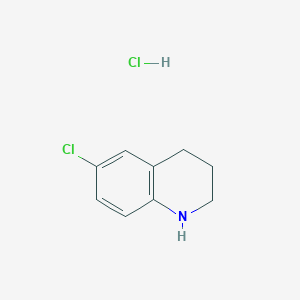
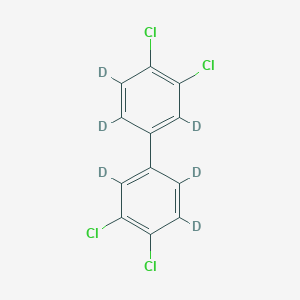
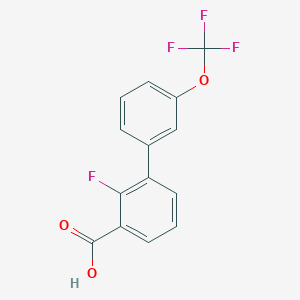
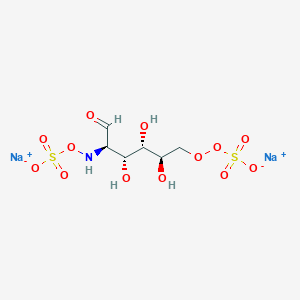
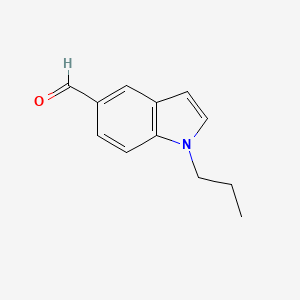
![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)
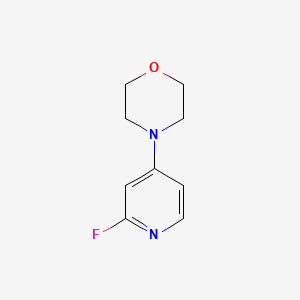
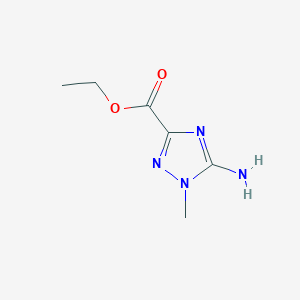
![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)
